molecular formula C29H29NO4 B11489389 2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butanoate

2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butanoate

Cat. No.: B11489389
M. Wt: 455.5 g/mol
InChI Key: FXDSLKYGFFTJQZ-UHFFFAOYSA-N
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Description

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE is a complex organic compound with a unique structure that includes an ethoxy group, a benzo[a]phenanthridinone moiety, and a phenyl butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[a]phenanthridinone core: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Introduction of the ethoxy group: This step often involves the use of ethylating agents under basic conditions.

    Esterification: The final step involves the esterification of the phenyl butanoate moiety, typically using acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]phenanthridinone derivatives: These compounds share the benzo[a]phenanthridinone core and may have similar biological activities.

    Phenyl butanoate esters: These compounds share the ester functional group and may have similar chemical reactivity.

Uniqueness

2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE is unique due to the combination of its structural features, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C29H29NO4

Molecular Weight

455.5 g/mol

IUPAC Name

[2-ethoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] butanoate

InChI

InChI=1S/C29H29NO4/c1-3-8-26(32)34-24-16-14-19(17-25(24)33-4-2)29-28-21(11-7-12-23(28)31)27-20-10-6-5-9-18(20)13-15-22(27)30-29/h5-6,9-10,13-17,29-30H,3-4,7-8,11-12H2,1-2H3

InChI Key

FXDSLKYGFFTJQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OCC

Origin of Product

United States

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